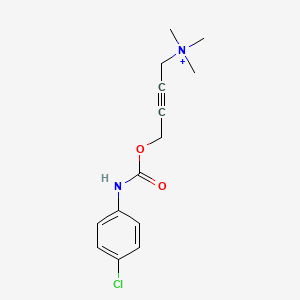
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium is a complex organic compound with a unique structure that includes a chlorophenyl group, an aminocarbonyloxy group, and a butynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with a suitable alkyne derivative under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-4-[N-(4-bromophenyl)aminocarbonyloxy]-2-butyn-1-aminium
- N,N,N-Trimethyl-4-[N-(4-fluorophenyl)aminocarbonyloxy]-2-butyn-1-aminium
- N,N,N-Trimethyl-4-[N-(4-methylphenyl)aminocarbonyloxy]-2-butyn-1-aminium
Uniqueness
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials.
Propriétés
Formule moléculaire |
C14H18ClN2O2+ |
|---|---|
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium |
InChI |
InChI=1S/C14H17ClN2O2/c1-17(2,3)10-4-5-11-19-14(18)16-13-8-6-12(15)7-9-13/h6-9H,10-11H2,1-3H3/p+1 |
Clé InChI |
ZIYPLFGQPKLCIR-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)CC#CCOC(=O)NC1=CC=C(C=C1)Cl |
Synonymes |
4-((4-chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium 4-(4-chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium 4-(4-chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium chloride 4-Cl-McN-A-343 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















